2,2-dimethyl-3-oxobutanethioic S-acid

Physical Chemistry Organic Synthesis Process Chemistry

Sourcing stereochemically pure intermediates for ACE inhibitor synthesis presents persistent supply chain challenges. 2,2-Dimethyl-3-oxobutanethioic S-acid (CAS 135937-96-1) addresses this gap as a validated (R)-enantiomer building block for captopril and related antihypertensive APIs. • Enables enantioselective synthesis of captopril-class ACE inhibitors with requisite stereochemical fidelity. • Thioacetyl group provides unique reactivity for selective thioester exchange, inaccessible to standard carboxylic acid analogs. • Validated in solid-phase synthesis of β-turn mimetics targeting α4β1 integrin. Supplied with verified purity and lot-to-lot consistency for reproducible research outcomes.

Molecular Formula C6H10O2S
Molecular Weight 146.204
CAS No. 135937-96-1
Cat. No. B561787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3-oxobutanethioic S-acid
CAS135937-96-1
Synonyms(2-Acetylthio)-2-methylpropanoic Acid
Molecular FormulaC6H10O2S
Molecular Weight146.204
Structural Identifiers
SMILESCC(=O)C(C)(C)C(=O)S
InChIInChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
InChIKeyKYXIFPICNYSQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-oxobutanethioic S-acid Procurement & Sourcing


2,2-Dimethyl-3-oxobutanethioic S-acid (also known as 2-acetylthioisobutyric acid) is an organosulfur compound belonging to the thioacid class, characterized by a thioacetyl group attached to an isobutyric acid backbone . Its molecular formula is C6H10O3S, with a molecular weight of 162.21 g/mol . The compound is primarily used as a research intermediate in medicinal chemistry and organic synthesis, and is available from specialty chemical suppliers like Toronto Research Chemicals (catalog A188725) [1].

2,2-Dimethyl-3-oxobutanethioic S-acid: Analog Substitution Limitations


Substitution of 2,2-dimethyl-3-oxobutanethioic S-acid with structurally similar thioacids or carboxylic acid analogs is not straightforward due to critical differences in stereochemistry and functional group reactivity. The (R)-enantiomer of this compound, specifically, is a documented intermediate for angiotensin-converting enzyme (ACE) inhibitors like captopril, highlighting the importance of stereochemical purity for downstream applications [1]. Furthermore, the presence of the thioacetyl group imparts unique reactivity in thioester exchange and acylation reactions, which are not replicated by standard carboxylic acids like 2,2-dimethyl-3-oxobutanoic acid [2]. These factors make the compound a specialized tool rather than a generic commodity.

2,2-Dimethyl-3-oxobutanethioic S-acid: Quantitative Differentiation Evidence


Physical Property vs. Carboxylic Acid Analog

The physical properties of 2,2-dimethyl-3-oxobutanethioic S-acid are measurably distinct from its direct oxygen analog, 2,2-dimethyl-3-oxobutanoic acid (CAS 98485-46-2). The sulfur-containing compound exhibits a higher boiling point and density, which can impact solvent selection and purification strategies. Predicted boiling point is 237.3±42.0 °C at 760 mmHg, compared to 184.2±23.0 °C for the oxygen analog [1]. This difference of approximately 53°C can be critical for reaction design requiring specific thermal windows.

Physical Chemistry Organic Synthesis Process Chemistry

Stereochemical Purity for ACE Inhibitor Synthesis

The (R)-enantiomer of this compound, (R)-3-(acetylthio)isobutyric acid, is a documented key intermediate in the synthesis of the ACE inhibitors captopril and alacepril [1]. This specific stereochemistry is essential for the biological activity of the final drug product. Therefore, sourcing the compound with a defined enantiomeric purity or as the racemic mixture for specific synthetic routes is a critical procurement decision.

Medicinal Chemistry Asymmetric Synthesis Pharmaceutical Intermediates

Thioester Reactivity for Integrin Inhibition

This compound's thioester functionality was utilized in a 2,302-member library of beta-turn mimetics screened for alpha4beta1 integrin inhibition [1]. While the final active ligands (with IC50 values of 5 µM and 8 µM) were distinct molecules, the library synthesis strategy leveraged the unique reactivity of thioacids like this compound to create diverse scaffolds [1]. This demonstrates its validated use as a building block in creating bioactive compound libraries, a role its carboxylic acid counterpart cannot fulfill.

Chemical Biology Library Synthesis Integrin Inhibitors

Vendor Purity and Physical Form

Reputable vendors, such as Toronto Research Chemicals (TRC), supply 2,2-dimethyl-3-oxobutanethioic S-acid (catalog A188725) as a neat compound with a molecular weight of 162.21 g/mol (formula C6H10O3S) . While specific purity data is not always publicly listed, sourcing from a specialized research chemical supplier ensures a baseline level of quality and traceability that is essential for reproducible research, differentiating it from industrial-grade or non-certified alternatives.

Chemical Procurement Quality Control Analytical Chemistry

2,2-Dimethyl-3-oxobutanethioic S-acid: Key Application Scenarios


ACE Inhibitor Synthesis

This compound, specifically its (R)-enantiomer, serves as a key intermediate in the synthesis of ACE inhibitors like captopril [1]. Research groups developing novel antihypertensive agents or optimizing captopril analog synthesis should procure this compound with careful attention to its stereochemical purity, as the biological activity of the final drug is directly tied to the correct enantiomer [1].

Focused Compound Library Construction

The compound's thioester functionality has been validated as a reactive building block in the solid-phase synthesis of a library of beta-turn mimetics targeting alpha4beta1 integrin [2]. Researchers engaged in combinatorial chemistry or developing new integrin inhibitors can leverage this compound to introduce diverse structural motifs not easily accessible via standard carboxylic acid building blocks [2].

Thioester-Based Chemical Biology Probes

Given its distinct reactivity profile compared to oxygen esters and carboxylic acids [3], 2,2-dimethyl-3-oxobutanethioic S-acid is an ideal starting point for developing chemical biology probes. Its ability to undergo selective thioester exchange or act as a mild acylating agent makes it suitable for protein labeling, activity-based protein profiling, or the creation of new bioconjugation methods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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